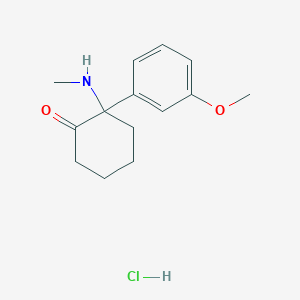

Methoxmetamine hydrochloride

描述

属性

IUPAC Name |

2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-15-14(9-4-3-8-13(14)16)11-6-5-7-12(10-11)17-2;/h5-7,10,15H,3-4,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRQBPUMMOLDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781829-56-8 | |

| Record name | Methoxmetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781829568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOXMETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83SY2YAD5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Methoxmetamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxmetamine (MXM), also known by its systematic name 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one, is a dissociative anesthetic of the arylcyclohexylamine class. As a structural analog of ketamine and a close relative of methoxetamine (MXE), it has emerged as a designer drug, a substance synthesized to mimic the pharmacological effects of controlled substances. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of methoxmetamine hydrochloride. While specific pharmacological data for methoxmetamine is limited in peer-reviewed literature, this guide presents a comparative analysis with its well-characterized homolog, methoxetamine, and provides detailed experimental protocols for its synthesis and potential pharmacological evaluation.

Discovery and Context

Methoxmetamine is a designer drug that has been sold online.[1] It is classified as an arylcyclohexylamine, a class of compounds known for their dissociative properties.[1] Structurally, it is the N-methyl homolog of methoxetamine (MXE), another well-known designer drug.[2] The emergence of methoxmetamine is part of a larger trend of creating analogs of controlled substances like ketamine and phencyclidine (PCP) to circumvent existing drug laws.[2][3] While the exact date of its first synthesis is not documented in scientific literature, its appearance is tied to the rise of online vendors of "research chemicals."

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process analogous to the synthesis of ketamine and its derivatives. A reported synthesis route is detailed below.

Experimental Protocol: Synthesis of 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one

A synthetic route for methoxmetamine has been described, and the following protocol is based on a published method for a related compound with adaptations for methoxmetamine.

Step 1: Synthesis of an intermediate (not explicitly detailed in the provided search results, but a plausible precursor based on related syntheses).

A common starting point for arylcyclohexylamines involves the reaction of a Grignard reagent with a cyclohexanone derivative.

Step 2: Amination and Rearrangement

A key step in the synthesis of many arylcyclohexylamines is the reaction of an α-halo ketone with an amine, followed by a rearrangement.

A specific protocol for the synthesis of 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one resulted in a 74% yield of the product as a brown oil.[4]

Final Step: Conversion to Hydrochloride Salt

To prepare the hydrochloride salt, the freebase of methoxmetamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate, this compound, is then collected by filtration, washed with a cold solvent, and dried.

Analytical Characterization

The structural confirmation of synthesized methoxmetamine is crucial. The following data has been reported for the freebase:[4]

Table 1: NMR Spectroscopic Data for Methoxmetamine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (300 MHz, CDCl₃) | 7.28 | t | 7.9 | Aromatic CH |

| 6.79 | ddd | 7.7, 4.8, 2.1 | Aromatic CH | |

| 3.79 | s | - | OCH₃ | |

| 2.91-2.76 | m | - | Cyclohexyl CH | |

| 2.44-2.18 | m | - | Cyclohexyl CH₂ | |

| 2.02 | s | - | NCH₃ | |

| 1.99-1.88 | m | - | Cyclohexyl CH | |

| 1.72 | tdd | 16.3, 12.3, 8.3 | Cyclohexyl CH₂ | |

| ¹³C NMR (75 MHz, CDCl₃) | 211.5 | - | - | C=O |

| 160.1 | - | - | Aromatic C-O | |

| 140.5 | - | - | Aromatic C | |

| 129.9 | - | - | Aromatic CH | |

| 119.6 | - | - | Aromatic CH | |

| 113.3 | - | - | Aromatic CH | |

| 112.4 | - | - | Aromatic CH | |

| 69.8 | - | - | Quaternary C | |

| 55.4 | - | - | OCH₃ | |

| 39.9 | - | - | Cyclohexyl CH₂ | |

| 35.4 | - | - | NCH₃ | |

| 29.0 | - | - | Cyclohexyl CH₂ | |

| 27.8 | - | - | Cyclohexyl CH₂ | |

| 22.4 | - | - | Cyclohexyl CH₂ |

Pharmacological Profile

For comparative purposes, the pharmacological data for the closely related methoxetamine (MXE) is presented below.

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Methoxetamine (MXE)

| Receptor/Transporter | Kᵢ (nM) |

| NMDA Receptor (dizocilpine site) | 257 |

| Serotonin Transporter (SERT) | 479 |

| Dopamine Transporter (DAT) | >10,000 |

| Norepinephrine Transporter (NET) | >10,000 |

Data sourced from the Wikipedia page for Methoxetamine, which cites primary literature.[2]

Experimental Protocol: NMDA Receptor Binding Assay

To determine the binding affinity of methoxmetamine for the NMDA receptor, a competitive radioligand binding assay can be performed. The following is a generalized protocol.

Objective: To determine the Kᵢ value of methoxmetamine at the dizocilpine (MK-801) binding site of the NMDA receptor.

Materials:

-

[³H]MK-801 (radioligand)

-

Rat brain cortex membrane preparation (source of NMDA receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled MK-801 (for determining non-specific binding)

-

This compound (test compound)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In reaction tubes, combine the rat brain membrane preparation, [³H]MK-801 at a fixed concentration (typically near its K₋d value), and varying concentrations of methoxmetamine.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled MK-801.

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of methoxmetamine.

-

Determine the IC₅₀ value (the concentration of methoxmetamine that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Presumed Signaling Pathway

Caption: Presumed mechanism of action of methoxmetamine at the NMDA receptor.

References

Chemical properties of Methoxmetamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxmetamine (MXM), also known as 3-MeO-2'-Oxo-PCM or MMXE, is a dissociative anesthetic of the arylcyclohexylamine class.[1] As a close structural analog of methoxetamine (MXE) and ketamine, it is presumed to exert its pharmacological effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known chemical properties of Methoxmetamine hydrochloride (MMXE.HCl), alongside relevant pharmacological data from closely related analogs. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's characteristics and mechanism of action.

Chemical Properties

This compound is the hydrochloride salt of Methoxmetamine. While comprehensive experimental data for MMXE.HCl is not extensively available in public literature, its fundamental properties have been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one hydrochloride | |

| Synonyms | 3-MeO-2'-Oxo-PCM hydrochloride, MXM.HCl, MMXE.HCl | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ • HCl | [2] |

| Formula Weight | 269.8 g/mol | [2] |

| CAS Number | 1781829-56-8 | [2] |

| Appearance | Neat solid | [2] |

| Stability | Reported to be stable for at least one year when stored at -20°C. | [2] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/n | [3][4] |

| a | 15.0429(5) Å | [3][4] |

| b | 14.0721(5) Å | [3][4] |

| c | 6.5716(2) Å | [3][4] |

| β | 90.9864(14)° | [3][4] |

| V | 1390.91(8) ų | [3][4] |

| Z | 4 | [3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties of MMXE.HCl are not available. However, standard methodologies for characterizing similar compounds can be applied.

Synthesis of this compound

A general synthetic route for MMXE.HCl has been described, starting from 1-((methylimino)(3-methoxyphenyl)methyl)cyclopentan-1-ol. The precursor is dissolved in decalin and heated. After cooling, the reaction mixture is treated with a solution of hydrogen chloride in diethyl ether. The resulting precipitate is filtered, washed with acetone, and recrystallized from a methanol/diethyl ether mixture to yield MMXE.HCl as a yellowish solid. The final product identity is typically confirmed by Nuclear Magnetic Resonance (NMR) analysis.

Determination of Melting Point

The melting point of a crystalline solid like MMXE.HCl can be determined using a capillary melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

For accurate determination, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.

Solubility Determination

The solubility of MMXE.HCl in various solvents can be determined using the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

X-ray Powder Diffraction (XRPD)

XRPD is used to determine the crystallographic properties of a solid material.

Protocol:

-

A finely ground powder of the MMXE.HCl sample is prepared.

-

The powder is loaded onto a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

The resulting diffraction pattern is analyzed to determine the crystal structure, including lattice parameters and space group.

Pharmacological Properties

Direct pharmacological data for Methoxmetamine is limited. However, its close structural similarity to Methoxetamine (MXE) allows for informed inferences about its mechanism of action and receptor interactions. MXE is known to be an NMDA receptor antagonist and a serotonin reuptake inhibitor.

Table 3: Receptor Binding Affinities (Ki) of Methoxetamine (MXE)

| Receptor/Transporter | Ligand | Ki (nM) | Species | Assay Type | Source |

| NMDA Receptor (PCP site) | [³H]MK-801 | 257 | Rat | Radioligand Binding | |

| Serotonin Transporter (SERT) | [³H]Paroxetine | 479 | Human | Radioligand Binding | |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | >10,000 | Human | Radioligand Binding | |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | >10,000 | Human | Radioligand Binding |

Note: This data is for Methoxetamine (MXE), a close structural analog of Methoxmetamine. Ki values represent the concentration of the drug that displaces 50% of the radioligand from the receptor. Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of Methoxmetamine

Based on the known pharmacology of related arylcyclohexylamines like ketamine and MXE, Methoxmetamine is expected to primarily act as an antagonist at the NMDA receptor. This action is hypothesized to trigger a cascade of downstream signaling events. The following diagram illustrates a plausible signaling pathway.

Caption: Hypothesized signaling cascade of Methoxmetamine.

Experimental Workflow for Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an experiment.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is an arylcyclohexylamine with significant research interest due to its structural relationship to known dissociative anesthetics. While a complete physicochemical and pharmacological profile is yet to be fully elucidated in publicly accessible literature, the available data, supplemented with information from its close analog methoxetamine, provides a solid foundation for further investigation. This technical guide consolidates the current knowledge and provides standardized protocols to aid researchers in their exploration of this compound. Future studies are warranted to definitively determine the melting point, pKa, solubility, and a comprehensive receptor binding and functional activity profile of this compound to fully understand its therapeutic potential and toxicological risks.

References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Methoxetamine - Wikipedia [en.wikipedia.org]

- 4. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of Methoxmetamine Hydrochloride: A Technical Guide Based on its Closely Related Analogue, Methoxetamine

Introduction

Methoxmetamine (MXM) hydrochloride is a dissociative substance of the arylcyclohexylamine class. While scientific literature specifically detailing the mechanism of action for MXM is scarce, extensive research on its close structural analogue, methoxetamine (MXE), provides significant insights into its likely pharmacological profile. MXE is the N-ethyl homologue of MXM and is recognized primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide will provide an in-depth overview of the mechanism of action of MXE as a proxy for understanding the potential actions of methoxmetamine hydrochloride, targeting an audience of researchers, scientists, and drug development professionals. All quantitative data presented pertains to methoxetamine (MXE).

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for methoxetamine is its function as a potent and selective antagonist of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate in the central nervous system.[1][2] MXE binds to the dizocilpine (MK-801) site, which is located within the ion channel of the NMDA receptor.[1] By binding to this site, MXE non-competitively blocks the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This channel blockade is what underlies the dissociative anesthetic, analgesic, and psychotomimetic effects of arylcyclohexylamines like MXE.

Signaling Pathway of NMDA Receptor Antagonism

The antagonism of the NMDA receptor by methoxetamine disrupts the normal downstream signaling cascades initiated by glutamate. This interruption of glutamatergic neurotransmission is believed to be the foundational event leading to its diverse physiological and psychological effects.

Secondary Pharmacological Targets

Beyond its primary action at the NMDA receptor, methoxetamine has been shown to interact with other neurotransmitter systems, which may contribute to its unique pharmacological profile compared to other dissociatives like ketamine.

Serotonin Transporter (SERT) Inhibition

Methoxetamine acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[1] This action increases the extracellular concentration of serotonin (5-HT), potentially contributing to the mood-altering and antidepressant-like effects observed in some preclinical studies.[1] The affinity of MXE for SERT is lower than for the NMDA receptor.

Dopamine and Norepinephrine Transporters (DAT and NET)

In contrast to its effects on serotonin, methoxetamine shows little to no significant activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET) at concentrations where it potently blocks NMDA receptors and inhibits serotonin reuptake.[1]

Interaction with 5-HT2 Receptors

Recent studies suggest that methoxetamine's effects may also be mediated through interactions with serotonin 5-HT2 receptors.[3] This interaction could play a role in the expression of its effects on sensorimotor functions.[3]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of methoxetamine (MXE) at its primary and secondary targets. It is important to note that lower Ki and IC50 values indicate higher affinity and potency, respectively.

Table 1: Methoxetamine (MXE) Binding Affinities (Ki)

| Target | Ki (nM) | Species | Reference(s) |

| NMDA Receptor (dizocilpine site) | 257 | Human | [1] |

| Serotonin Transporter (SERT) | 479 | Human | [1] |

| Dopamine Transporter (DAT) | > 10,000 | Human | [1] |

| Norepinephrine Transporter (NET) | > 10,000 | Human | [1] |

Table 2: Methoxetamine (MXE) Functional Potencies (IC50)

| Target | IC50 (nM) | Assay Type | Species | Reference(s) |

| Serotonin Transporter (SERT) | 2,400 | Reuptake Inhibition | Human | [1] |

| Dopamine Transporter (DAT) | > 10,000 | Reuptake Inhibition | Human | [1] |

| Norepinephrine Transporter (NET) | > 10,000 | Reuptake Inhibition | Human | [1] |

Experimental Protocols

The quantitative data presented above are typically generated through standardized in vitro pharmacological assays. The following are generalized methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

References

Pharmacological profile of Methoxmetamine hydrochloride

An In-Depth Technical Guide on the Pharmacological Profile of Methoxmetamine (Methoxetamine, MXE) Hydrochloride

Introduction

Methoxmetamine, more commonly known as Methoxetamine (MXE), is a synthetic dissociative anesthetic of the arylcyclohexylamine class. Structurally related to ketamine and phencyclidine (PCP), MXE emerged in the early 21st century as a designer drug.[1][2][3] It has gained significant interest within the scientific community for its unique pharmacological profile and potential therapeutic applications, including as a rapid-acting antidepressant.[1][4] This document provides a comprehensive technical overview of the pharmacological profile of Methoxetamine hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and in vivo effects, supported by quantitative data and detailed experimental workflows.

Pharmacodynamics

The pharmacodynamic profile of Methoxetamine is characterized by its potent interaction with the glutamatergic and serotonergic systems.

Mechanism of Action

Methoxetamine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the dizocilpine (MK-801) binding site.[1][5] This antagonism is believed to be the principal driver of its dissociative and psychotomimetic effects.[5] By blocking the NMDA receptor, MXE interferes with glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity, learning, and memory.

In addition to its effects on the NMDA receptor, Methoxetamine also acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[1] This action increases the extracellular concentration of serotonin, which may contribute to its reported mood-altering and potential antidepressant effects.[4][6] Furthermore, studies suggest that MXE can stimulate dopaminergic neurotransmission in the mesolimbic pathway, a key component of the brain's reward system.[1][4] Some research also indicates an interaction with serotonin 5-HT2 receptors, which may be involved in the expression of its sensorimotor effects.[7]

Receptor Binding Profile

The following table summarizes the in vitro binding affinities of Methoxetamine for various receptors and transporters. The data is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

| Target | Ki (nM) | IC50 (nM) | Species | Reference |

| NMDA Receptor (dizocilpine site) | 257 | - | - | [1] |

| Serotonin Transporter (SERT) | 479 | 2,400 | Human | [1] |

| Dopamine Transporter (DAT) | >10,000 | 33,000 | Human | [1] |

| Norepinephrine Transporter (NET) | >10,000 | 20,000 | Human | [1] |

Signaling Pathway of Methoxetamine

Caption: Primary signaling pathways of Methoxetamine.

Pharmacokinetics

Pharmacokinetic studies in animal models have begun to elucidate the absorption, distribution, metabolism, and excretion of Methoxetamine.

Absorption and Distribution

Following administration in Wistar rats, maximal brain concentrations of Methoxetamine were observed 30 minutes post-injection, remained elevated at 60 minutes, and gradually decreased to near-zero levels after six hours.[2] The compound shows a significant accumulation in brain tissue, with a brain-to-serum concentration ratio ranging from 2.06 to 2.93.[2] This accumulation may contribute to its higher potency and longer duration of action compared to ketamine.[2]

Metabolism

The primary metabolic pathways for Methoxetamine in rats involve O-demethylation and N-dealkylation. The most abundant urinary metabolite is O-desmethylmethoxetamine, followed by normethoxetamine.[2]

Pharmacokinetic Parameters in Wistar Rats

| Parameter | Value | Time Point | Reference |

| Tmax (brain) | 30 minutes | - | [2] |

| Brain:Serum Ratio | 2.06 - 2.93 | Various | [2] |

| Major Metabolites | O-desmethylmethoxetamine, Normethoxetamine | - | [2] |

Metabolic Pathway of Methoxetamine

Caption: Primary metabolic pathways of Methoxetamine.

In Vivo Effects

Preclinical studies in rodents have characterized a range of behavioral and physiological effects of Methoxetamine.

Behavioral Effects

Methoxetamine induces a complex dose-dependent behavioral profile in rodents. At lower doses (5 and 10 mg/kg in rats), it produces locomotor stimulation, while higher doses (40 mg/kg) lead to sedation and reduced locomotion.[2] It has been shown to produce interoceptive effects similar to PCP in drug discrimination studies.[8] Compared to PCP, Methoxetamine appears to be a less effective reinforcer in self-administration paradigms, suggesting a lower abuse potential.[8] Additionally, it disrupts sensorimotor gating, as evidenced by deficits in prepulse inhibition (PPI).[2] Repeated administration in rats has been linked to persistent behavioral abnormalities and neurotoxicity.[9]

Summary of In Vivo Behavioral Effects in Rodents

| Behavioral Test | Species | Dose | Effect | Reference |

| Drug Discrimination | Rat | - | PCP-like interoceptive effects | [8] |

| Self-Administration | Rat | - | Less reinforcing than PCP | [8] |

| Open Field | Rat | 5-10 mg/kg | Locomotor stimulation, anxiogenesis | [2] |

| Open Field | Rat | 40 mg/kg | Sedation, reduced locomotion | [2] |

| Prepulse Inhibition | Rat | - | Disruption of sensorimotor gating | [2] |

| Locomotor Activity | Mouse | - | No significant increase in locomotor activity | [8] |

Physiological Effects

In mice, Methoxetamine produces dose-dependent hypothermic effects.[8]

Experimental Protocols

The following sections provide a general overview of the methodologies employed in the pharmacological evaluation of Methoxetamine.

Receptor Binding Assays

-

Objective: To determine the binding affinity of Methoxetamine for various receptors and transporters.

-

General Protocol:

-

Preparation of Cell Membranes: Homogenization of tissues or cultured cells expressing the target receptor.

-

Incubation: Incubation of the membrane preparation with a radiolabeled ligand specific for the target site and varying concentrations of Methoxetamine.

-

Separation: Separation of bound and free radioligand, typically through rapid filtration.

-

Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculation of Ki and IC50 values from competitive binding curves.

-

Behavioral Assays in Rodents

-

Objective: To characterize the in vivo behavioral effects of Methoxetamine.

-

General Protocols:

-

Open Field Test: Animals are placed in an open arena, and locomotor activity, exploratory behavior, and anxiety-like behaviors (e.g., thigmotaxis) are recorded and analyzed.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: This test assesses sensorimotor gating. A weak auditory prestimulus (prepulse) is presented shortly before a startling auditory stimulus (pulse). The ability of the prepulse to inhibit the startle response is measured.

-

Drug Discrimination: Animals are trained to discriminate between the effects of a known drug (e.g., PCP) and saline to receive a reward. The ability of Methoxetamine to substitute for the training drug is then tested.

-

Self-Administration: Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the drug. The rate of responding is used as a measure of the drug's reinforcing properties.

-

Preclinical Pharmacological Workflow

Caption: A typical preclinical workflow for pharmacological evaluation.

Conclusion

Methoxmetamine (Methoxetamine, MXE) hydrochloride is a pharmacologically active compound with a primary mechanism of action as a non-competitive NMDA receptor antagonist and a serotonin reuptake inhibitor. Its pharmacokinetic profile is characterized by significant brain accumulation and a longer duration of action compared to ketamine. In vivo, it produces a complex array of dose-dependent behavioral effects, including dissociative-like states, locomotor changes, and disruption of sensorimotor gating. The unique pharmacological profile of Methoxetamine, particularly its dual action on glutamatergic and serotonergic systems, warrants further investigation for its potential therapeutic applications, alongside a thorough evaluation of its toxicological and abuse liability.

References

- 1. Methoxetamine - Wikipedia [en.wikipedia.org]

- 2. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecddrepository.org [ecddrepository.org]

- 4. Methoxetamine: A foe or friend? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phencyclidine-like in vivo effects of methoxetamine in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Methoxmetamine Hydrochloride: A Technical Guide

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. As of December 2025, a comprehensive review of published scientific literature reveals a significant lack of specific in vitro binding affinity data for Methoxmetamine (MXM) hydrochloride. The available research predominantly focuses on its close structural analog, Methoxetamine (MXE), which is the N-ethyl homologue of Methoxmetamine.

This document, therefore, summarizes the in vitro binding profile of Methoxetamine (MXE) as a surrogate to provide insights into the potential pharmacological targets of Methoxmetamine. It is crucial to interpret this data with the understanding that the substitution of the N-methyl group in Methoxmetamine with the N-ethyl group in Methoxetamine can influence binding affinities and pharmacological activity. All data presented herein pertains to Methoxetamine unless explicitly stated otherwise.

Overview of Methoxetamine (MXE) Binding Profile

Methoxetamine (MXE) is a dissociative hallucinogen of the arylcyclohexylamine class.[1] Its primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In addition to its activity at the NMDA receptor, in vitro studies have demonstrated its interaction with the serotonin transporter (SERT).[1]

Quantitative Binding Affinity Data for Methoxetamine (MXE)

The following table summarizes the key quantitative in vitro binding affinity data for Methoxetamine at various neurochemical targets. The data is primarily derived from radioligand binding assays.

| Target | Ligand/Assay | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference |

| NMDA Receptor (PCP site) | [³H]MK-801 | 257 | - | Rat brain membranes | [1] |

| Serotonin Transporter (SERT) | [³H]Paroxetine | 479 | 2,400 | Human embryonic kidney (HEK) cells | [1] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | >10,000 | >10,000 | Human embryonic kidney (HEK) cells | [1] |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | >10,000 | >10,000 | Human embryonic kidney (HEK) cells | [1] |

| Sigma₁ Receptor | --INVALID-LINK---Pentazocine | >10,000 | - | Guinea pig brain | [2] |

| Sigma₂ Receptor | [³H]Ditran | >10,000 | - | Rat liver | [2] |

| µ-Opioid Receptor | [³H]DAMGO | Insignificant Affinity | - | - | [1] |

Note on Data Interpretation:

-

Kᵢ (Inhibition Constant): Represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

-

IC₅₀ (Half Maximal Inhibitory Concentration): Represents the concentration of a ligand that is required to inhibit a biological process or response by 50%.

A study that assessed the binding of MXE at 56 different sites, including a wide range of neurotransmitter receptors and transporters, found that MXE had Kᵢ values greater than 10,000 nM for all sites except for the dizocilpine site of the NMDA receptor and the serotonin transporter.[1]

Experimental Protocols

The following sections outline the general methodologies employed in the studies cited for determining the in vitro binding affinity of Methoxetamine.

Radioligand Binding Assays

Radioligand binding assays are a common technique used to quantify the interaction of a ligand with a receptor. The general workflow for such an assay is as follows:

Key Components:

-

Membrane Preparations: Membranes from specific tissues (e.g., rat brain) or cultured cells expressing the target receptor are isolated.

-

Radioligand: A radioactive molecule that is known to bind to the target receptor with high affinity and specificity (e.g., [³H]MK-801 for the NMDA receptor PCP site).

-

Test Compound: The compound whose binding affinity is being determined (in this case, Methoxetamine).

-

Incubation: The membranes, radioligand, and various concentrations of the test compound are incubated together to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Key Steps:

-

Cell Culture: Cells engineered to express a specific monoamine transporter (e.g., HEK cells expressing human SERT) are used.

-

Incubation: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin) in the presence of varying concentrations of the test compound.

-

Uptake Inhibition: The test compound competes with the neurotransmitter for the transporter, thereby inhibiting its uptake into the cell.

-

Measurement: After a set incubation period, the cells are washed to remove extracellular radiolabel, and the amount of radioactivity taken up by the cells is measured. This allows for the determination of the IC₅₀ value for uptake inhibition.

Key Signaling Pathways

Based on its known binding targets, Methoxetamine is expected to primarily modulate NMDA receptor-mediated glutamatergic neurotransmission and, to a lesser extent, serotonergic signaling.

NMDA Receptor Antagonism

As a non-competitive antagonist, Methoxetamine binds to the PCP site located within the ion channel of the NMDA receptor. This blocks the influx of calcium ions (Ca²⁺) that would normally occur upon receptor activation by glutamate and a co-agonist (glycine or D-serine).

Serotonin Transporter Inhibition

By inhibiting the serotonin transporter (SERT), Methoxetamine can increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Conclusion

The in vitro binding profile of Methoxetamine (MXE) is characterized by a primary, high-affinity interaction with the NMDA receptor and a secondary, moderate-affinity interaction with the serotonin transporter. It displays low affinity for a wide range of other neurochemical targets. While this data for MXE provides a valuable starting point for understanding the potential pharmacology of Methoxmetamine (MXM) hydrochloride, further research is imperative to elucidate the specific in vitro binding affinity and functional activity of Methoxmetamine itself. Researchers should exercise caution when extrapolating the findings for MXE to MXM due to the structural differences between the two molecules.

References

The Neurochemical Profile of Methoxmetamine Hydrochloride: A Technical Guide

Disclaimer: This document provides a technical overview of the anticipated neurochemical effects of Methoxmetamine (MXM) hydrochloride. It is intended for researchers, scientists, and drug development professionals. The physiological and toxicological properties of Methoxmetamine hydrochloride have not been extensively evaluated in published scientific literature.[1] Much of the data and proposed mechanisms of action presented herein are extrapolated from its close structural analogue, Methoxetamine (MXE), a well-studied arylcyclohexylamine.[2][3] Direct experimental data on Methoxmetamine is limited, and this guide should be interpreted with that in mind.

Introduction

Methoxmetamine (MXM), also known as 3-methoxy-2-oxo-PCM, is an arylcyclohexylamine that is structurally related to dissociative anesthetics such as ketamine and phencyclidine (PCP).[2][3] It is the N-methyl analogue of Methoxetamine (MXE).[2][3] Due to the scarcity of direct research on MXM, this guide will focus on the well-documented neurochemical effects of MXE to infer the likely pharmacological profile of MXM. Arylcyclohexylamines are primarily known for their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[2][4][5] Additionally, many compounds in this class exhibit affinity for monoamine transporters, which can significantly modulate their overall psychoactive and physiological effects.[5][6]

Core Neurochemical Interactions

Based on the pharmacology of its close analogue, Methoxetamine (MXE), this compound is predicted to exert its primary neurochemical effects through two main mechanisms: antagonism of the NMDA receptor and inhibition of the serotonin transporter (SERT).

NMDA Receptor Antagonism

Arylcyclohexylamines, including MXE, act as non-competitive antagonists at the NMDA receptor.[4] They bind to a site within the receptor's ion channel, known as the dizocilpine (MK-801) or PCP site, thereby blocking the influx of calcium ions.[2] This action disrupts normal glutamatergic signaling, which is thought to be the basis for the dissociative, anesthetic, and potential antidepressant effects of this class of compounds.[2][5]

Serotonin Transporter Inhibition

In addition to its potent NMDA receptor activity, MXE has been shown to be a serotonin reuptake inhibitor.[2] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter. This serotonergic action likely contributes to the mood-altering and hallucinogenic properties of these compounds.

Quantitative Neuropharmacology (Data from Methoxetamine - MXE)

The following tables summarize the in vitro binding affinities and functional potencies of Methoxetamine (MXE) at key neurochemical targets. This data is presented as a proxy for the anticipated profile of Methoxmetamine (MXM).

| Receptor/Transporter | Kᵢ (nM) | Assay Type | Species |

| NMDA Receptor (dizocilpine site) | 257 | Radioligand Binding | Human |

| Serotonin Transporter (SERT) | 479 | Radioligand Binding | Human |

| Dopamine Transporter (DAT) | >10,000 | Radioligand Binding | Human |

| Norepinephrine Transporter (NET) | >10,000 | Radioligand Binding | Human |

| μ-Opioid Receptor | >10,000 | Radioligand Binding | Human |

| σ₁ Receptor | >10,000 | Radioligand Binding | Guinea pig |

| σ₂ Receptor | >10,000 | Radioligand Binding | Rat |

| D₂ Receptor | >10,000 | Radioligand Binding | Human |

| 5-HT₂ₐ Receptor | >10,000 | Radioligand Binding | Human |

Table 1: In Vitro Receptor and Transporter Binding Affinities of Methoxetamine (MXE).[2] Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity.

| Transporter | IC₅₀ (nM) | Assay Type | Species |

| Serotonin Transporter (SERT) | 2,400 | Reuptake Inhibition | Human |

| Dopamine Transporter (DAT) | >10,000 | Reuptake Inhibition | Human |

| Norepinephrine Transporter (NET) | 20,000 | Reuptake Inhibition | Human |

Table 2: In Vitro Monoamine Transporter Functional Potency of Methoxetamine (MXE).[2] IC₅₀ represents the half-maximal inhibitory concentration for neurotransmitter reuptake.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Methoxmetamine

The following diagram illustrates the proposed primary signaling pathways affected by Methoxmetamine, based on the known actions of Methoxetamine.

Caption: Proposed dual mechanism of Methoxmetamine (MXM) action.

Experimental Workflow for Receptor Binding Assay

The diagram below outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like Methoxmetamine at a specific receptor or transporter.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Methodologies

The following are generalized protocols for key in vitro assays, based on methodologies commonly used for arylcyclohexylamines and monoamine transporter inhibitors.

NMDA Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the dizocilpine/PCP site of the NMDA receptor.

-

Materials:

-

Receptor Source: Rat or human cortical membranes.

-

Radioligand: [³H]dizocilpine (MK-801).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).

-

Test Compound: this compound dissolved in an appropriate solvent.

-

-

Protocol:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]MK-801 (typically at or below its Kₑ value).

-

Varying concentrations of this compound are added to the incubation tubes to compete with the radioligand for binding.

-

A set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled ligand (e.g., unlabeled MK-801) is used to determine non-specific binding.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Monoamine Transporter Reuptake Inhibition Assay

-

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine.

-

Materials:

-

Cell Lines: HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

-

Radiolabeled Substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Non-specific Uptake Control: Incubation at 4°C or use of a known potent reuptake inhibitor (e.g., cocaine).

-

Test Compound: this compound.

-

-

Protocol:

-

The transporter-expressing cells are plated in multi-well plates and allowed to adhere.

-

The cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of the respective radiolabeled neurotransmitter is added to initiate the uptake reaction.

-

The incubation is carried out for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake is terminated by rapidly aspirating the incubation medium and washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.

-

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxetamine - Wikipedia [en.wikipedia.org]

- 3. R (-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S (+)-methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationship of Methoxmetamine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxmetamine (MXM), a structural analog of ketamine, belongs to the arylcyclohexylamine class of dissociative anesthetics. These compounds are primarily known for their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. However, the pharmacological profile of many arylcyclohexylamines is complex, often involving interactions with other targets such as monoamine transporters. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methoxmetamine analogs, offering a systematic exploration of how specific structural modifications influence their affinity and selectivity for the NMDA receptor and the serotonin transporter (SERT). Understanding these relationships is crucial for the rational design of novel therapeutic agents with tailored pharmacological properties, potentially for conditions like depression and neuropathic pain.

Core Pharmacological Targets

The primary mechanism of action for methoxmetamine and its analogs involves binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.[1] This action is responsible for their characteristic dissociative effects. Additionally, many of these compounds exhibit significant affinity for the serotonin transporter (SERT), inhibiting the reuptake of serotonin and suggesting a potential dual-action mechanism that could be relevant for antidepressant effects.[2] The interplay between NMDA receptor antagonism and SERT inhibition is a key focus of current research.

Structure-Activity Relationship (SAR) Analysis

The arylcyclohexylamine scaffold consists of three key regions that can be chemically modified to alter pharmacological activity: the aryl ring, the cyclohexyl ring, and the amine group.

Aryl Ring Modifications

The position and nature of substituents on the aryl (phenyl) ring are critical determinants of NMDA receptor affinity.

-

Positional Isomerism of the Methoxy Group: The position of the methoxy group significantly impacts NMDA receptor binding. Studies comparing positional isomers of methoxy-substituted phencyclidine (PCP) and phencyclidine morpholine (PCMo) analogs reveal a clear trend. The highest affinity for the NMDA receptor is consistently observed when the methoxy group is in the 3-position (meta) of the phenyl ring.[3][4] Affinity decreases when the methoxy group is moved to the 2-position (ortho) and is lowest at the 4-position (para).[3][4] This suggests that the 3-position allows for an optimal interaction with the binding pocket of the NMDA receptor channel.

N-Alkyl and N-Cycloalkyl Group Modifications

The substituent on the amine nitrogen plays a crucial role in modulating potency.

-

N-Alkyl Chain Length: Generally, small N-alkyl substitutions are well-tolerated. For instance, compounds with N-methyl and N-ethyl groups are active.[5] However, increasing the alkyl chain length can affect potency.

-

N-Cycloalkyl vs. N-Alkyl Groups: Replacing the N-alkyl group with a cyclic amine, such as piperidine (as in PCP) or morpholine, tends to decrease potency at the NMDA receptor compared to smaller alkyl groups.[5] For example, 3-MeO-PCP (with a piperidine ring) has a higher affinity for the NMDA receptor (Ki = 20 nM) than methoxmetamine (N-ethyl, Ki = 259 nM).[2] Similarly, replacing the piperidine ring of PCP with a pyrrolidine ring also leads to a decrease in potency.[5]

Cyclohexyl Ring Modifications

Modifications to the cyclohexyl ring can also influence activity.

-

Hydroxylation: The introduction of a hydroxyl group onto the cyclohexyl ring has been shown to decrease not only the potency but also the efficacy of the compound's PCP-like effects.[5]

-

Ketone Group: Methoxmetamine itself is a cyclohexanone, distinguishing it from non-ketone analogs like 3-MeO-PCE. This ketone group influences the molecule's conformation and polarity, which in turn affects its binding characteristics.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, in nM) of methoxmetamine and its key analogs for the NMDA receptor and various other CNS targets. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Methoxmetamine and Analogs at the NMDA Receptor and Monoamine Transporters.

| Compound | NMDA Receptor (PCP Site) | SERT | DAT | NET |

| Methoxmetamine (MXE) | 259 | 481 | >10,000 | >10,000 |

| Ketamine | 659 | >10,000 | >10,000 | >10,000 |

| Phencyclidine (PCP) | 59 | 2234 | 219 | 2390 |

| 3-MeO-PCP | 20 | 216 | 2080 | 4590 |

| 4-MeO-PCP | 404 | 844 | 1430 | 713 |

| 3-MeO-PCE | 61 | 115 | 7340 | >10,000 |

Data compiled from Roth et al., 2013.[2]

Table 2: Binding Affinities (Ki, nM) of Morpholine Analogs at the NMDA Receptor.

| Compound | NMDA Receptor (PCP Site) |

| PCMo | 734 |

| 2-MeO-PCMo | 1580 |

| 3-MeO-PCMo | 684 |

| 4-MeO-PCMo | 1960 |

| 3-Me-PCMo | 466 |

| 3,4-MD-PCMo | 1290 |

Data compiled from Colestock et al., 2017.[3][4]

Experimental Protocols

Protocol 1: NMDA Receptor Radioligand Binding Assay ([³H]MK-801)

This protocol outlines a standard method for determining the binding affinity of test compounds for the PCP site of the NMDA receptor using radiolabeled MK-801.

-

Membrane Preparation:

-

Whole rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated three more times.

-

The final pellet is resuspended in buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a final volume of 500 µL containing 50 mM Tris-HCl buffer, 100-200 µg of membrane protein, and the radioligand [³H]MK-801 at a concentration near its Kd (typically 1-5 nM).

-

To stimulate [³H]MK-801 binding, saturating concentrations of glutamate (10 µM) and glycine (10 µM) are included.

-

Various concentrations of the test compound (e.g., methoxmetamine analogs) are added to compete with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as 10 µM unlabeled (+)-MK-801.[6]

-

The mixture is incubated for 60-120 minutes at room temperature to reach equilibrium.

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly three times with ice-cold buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with a suitable scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay ([³H]Citalopram)

This protocol describes a method to assess the affinity of compounds for the serotonin transporter.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.[7]

-

Cells are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[7]

-

The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined.

-

-

Binding Assay:

-

The assay is conducted in a 96-well plate format in a final volume of 200-250 µL.

-

Each well contains cell membrane preparation, the radioligand [³H]Citalopram (at a concentration near its Kd, typically ~1 nM), and varying concentrations of the test compound.[7][8]

-

Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor, such as 10 µM fluoxetine.[7]

-

The plate is incubated for 60 minutes at room temperature.

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration through a filter mat using a cell harvester.

-

The filter mat is washed with cold wash buffer.

-

The filter mat is dried, and a scintillant is added.

-

Radioactivity is counted using a microplate scintillation counter.

-

-

Data Analysis:

-

IC50 and Ki values are calculated as described in the NMDA receptor binding assay protocol.

-

Visualizations

Caption: Workflow for SAR studies of methoxmetamine analogs.

References

- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Methoxetamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methoxetamine (MXE) is a controlled substance in many jurisdictions. This document is intended for informational and research purposes only. All activities involving this compound should be conducted in compliance with local laws and regulations and under the supervision of qualified professionals in a controlled laboratory setting.

Introduction

Methoxetamine (MXE), chemically known as 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, is a dissociative anesthetic of the arylcyclohexylamine class.[1] It is structurally related to ketamine and phencyclidine (PCP).[1] Initially synthesized for research purposes, MXE has gained attention for its distinct pharmacological profile, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1][2] This guide provides a comprehensive overview of the early-stage research on Methoxetamine hydrochloride, focusing on its synthesis, analytical characterization, pharmacology, and the methodologies employed in its preclinical evaluation.

Chemical and Physical Properties

Methoxetamine hydrochloride is a white crystalline solid. Key identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | (R/S)-2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone hydrochloride |

| Molecular Formula | C₁₅H₂₁NO₂ · HCl |

| Molecular Weight | 283.8 g/mol |

| CAS Number | 1239943-76-0 |

Synthesis of Methoxetamine Hydrochloride

The synthesis of methoxetamine typically follows a multi-step process analogous to the synthesis of ketamine.[3] A common synthetic route is outlined below.

General Synthetic Pathway

Caption: General synthetic route for Methoxetamine Hydrochloride.

Detailed Experimental Protocol for Synthesis

This protocol is a composite of methodologies described in the literature.[3][4]

Step 1: Synthesis of 3-Methoxyphenyl cyclopentyl ketone

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether.

-

A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, a solution of 3-methoxybenzonitrile in anhydrous diethyl ether is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone, which can be purified by vacuum distillation.

Step 2: Bromination of 3-Methoxyphenyl cyclopentyl ketone

-

The ketone from the previous step is dissolved in a suitable solvent such as chloroform or acetic acid.

-

A solution of bromine in the same solvent is added dropwise while stirring, maintaining the temperature below 20°C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure to yield the crude α-bromo ketone, which is used in the next step without further purification.

Step 3: Formation of Methoxetamine

-

The crude α-bromo ketone is dissolved in a suitable solvent like benzene or toluene.

-

A solution of ethylamine in the same solvent is added, and the mixture is stirred at room temperature.

-

The reaction mixture is then heated to reflux for several hours to facilitate the rearrangement to methoxetamine.

-

After cooling, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude methoxetamine free base.

Step 4: Formation of Methoxetamine Hydrochloride

-

The crude methoxetamine free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

A solution of hydrochloric acid in ether or isopropanol is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield methoxetamine hydrochloride.

Analytical Characterization

The characterization of methoxetamine hydrochloride is crucial for its identification and purity assessment. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to elucidate the structure of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[1]

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.30 (t, 1H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 3.80 (s, 3H, OCH₃), 2.90 (q, 2H, NCH₂CH₃), 2.50-1.60 (m, 8H, cyclohexyl-H), 1.20 (t, 3H, NCH₂CH₃).

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 210.0 (C=O), 159.5 (Ar-C-O), 140.0 (Ar-C), 129.5 (Ar-CH), 120.0 (Ar-CH), 114.0 (Ar-CH), 113.0 (Ar-CH), 70.0 (quaternary C), 55.0 (OCH₃), 45.0 (NCH₂), 38.0, 30.0, 25.0, 22.0 (cyclohexyl CH₂), 14.0 (NCH₂CH₃).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of methoxetamine. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[3]

Major EI-MS fragments (m/z): 247 (M⁺), 218, 204, 190, 175, 147, 121.

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum of methoxetamine hydrochloride shows characteristic absorption bands corresponding to its functional groups.[3]

FTIR (KBr, cm⁻¹): 3400 (N-H stretch), 2950 (C-H stretch), 1715 (C=O stretch), 1600, 1480 (aromatic C=C stretch), 1250 (C-O stretch).

Pharmacology

Methoxetamine's pharmacological effects are primarily attributed to its interaction with the NMDA receptor and the serotonin transporter.

Mechanism of Action

Caption: Primary mechanisms of action for Methoxetamine.

Methoxetamine is a potent non-competitive antagonist at the dizocilpine (MK-801) site of the NMDA receptor.[1] This action is believed to be responsible for its dissociative effects. Additionally, it acts as a serotonin reuptake inhibitor, which may contribute to its reported mood-altering properties.[1]

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of methoxetamine at its primary targets.

| Target | Ki (nM) | IC50 (nM) | Species | Reference |

| NMDA Receptor (dizocilpine site) | 257 | - | Human | [1] |

| Serotonin Transporter (SERT) | 479 | 2,400 | Human | [1] |

| Dopamine Transporter (DAT) | >10,000 | >10,000 | Human | [1] |

| Norepinephrine Transporter (NET) | >10,000 | >10,000 | Human | [1] |

In-Vivo Effects

Preclinical studies in rodents have demonstrated that methoxetamine produces behavioral effects similar to other NMDA receptor antagonists like PCP and ketamine.[4] These effects include alterations in locomotor activity and the induction of conditioned place preference, suggesting a potential for abuse.[5]

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of methoxetamine for the NMDA receptor.

Protocol:

-

Membrane Preparation: Rat forebrain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in buffer to obtain a crude membrane preparation.

-

Binding Assay: The assay is performed in a final volume of 1 ml containing the membrane preparation, 1 nM [³H]MK-801 (a radioligand for the dizocilpine site), and varying concentrations of methoxetamine.

-

Incubation: The mixture is incubated at room temperature for 2 hours.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In-Vivo Microdialysis

Objective: To measure the effect of methoxetamine on extracellular neurotransmitter levels in the brain of awake, freely moving rats.[6]

Caption: Experimental workflow for in-vivo microdialysis.

Protocol:

-

Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting a specific brain region (e.g., prefrontal cortex or nucleus accumbens).

-

Recovery: Animals are allowed to recover for 5-7 days after surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Methoxetamine hydrochloride, dissolved in saline, is administered to the animal (e.g., intraperitoneally or intravenously).

-

Sample Collection: Dialysate samples are continuously collected for several hours after drug administration.

-

Neurochemical Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.

Conclusion

Methoxetamine hydrochloride is a pharmacologically active compound with a primary mechanism of action as an NMDA receptor antagonist and a secondary action as a serotonin reuptake inhibitor. Early-stage research has provided valuable insights into its synthesis, analytical profile, and in-vitro and in-vivo effects. The methodologies described in this guide serve as a foundation for further research into the pharmacology and potential therapeutic applications or toxicological risks associated with this and related compounds. It is imperative that all future research is conducted with strict adherence to ethical and safety guidelines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ecddrepository.org [ecddrepository.org]

- 3. erowid.org [erowid.org]

- 4. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10893A [pubs.rsc.org]

- 5. Methoxetamine, a ketamine derivative, produced conditioned place preference and was self-administered by rats: Evidence of its abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methoxmetamine Hydrochloride: A Technical Overview of Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the receptor binding profile of methoxmetamine (MXM) hydrochloride, an arylcyclohexylamine compound. Due to a lack of direct quantitative binding studies on methoxmetamine in peer-reviewed literature, this document focuses on the comprehensive data available for its close structural and pharmacological homolog, methoxetamine (MXE). Methoxetamine is the N-ethyl analog of methoxmetamine and its primary molecular targets are the N-methyl-D-aspartate (NMDA) receptor and the serotonin transporter (SERT).[1] This guide summarizes the quantitative binding affinities for methoxetamine, details the experimental protocols for key binding assays, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

Methoxmetamine (MXM), also known as 3-MeO-2'-oxo-PCMe, is a dissociative substance belonging to the arylcyclohexylamine class. These compounds are known for their interaction with the central nervous system, primarily through antagonism of the NMDA receptor.[2] Methoxetamine (MXE), the N-ethyl homolog of MXM, has been more extensively studied, providing a valuable framework for understanding the likely pharmacological actions of methoxmetamine.[1] The primary mechanism of action for this class of compounds involves non-competitive antagonism at the NMDA receptor, which is implicated in their dissociative, anesthetic, and potential antidepressant effects.[2]

Receptor Binding Profile

While direct quantitative receptor binding data for methoxmetamine hydrochloride is not currently available in published scientific literature, the profile of its close analog, methoxetamine (MXE), offers significant insight. The primary targets identified for MXE are the NMDA receptor and the serotonin transporter (SERT).

Quantitative Binding Data for Methoxetamine (MXE)

The binding affinities of methoxetamine (MXE) for various receptors and transporters have been determined through in vitro radioligand binding assays. The inhibitor constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a stronger binding affinity.

| Target | Ligand | Kᵢ (nM) | Species | Notes |

| NMDA Receptor (Dizocilpine site) | Methoxetamine | 257 | Human | High affinity.[1] |

| Serotonin Transporter (SERT) | Methoxetamine | 479 | Human | Moderate affinity.[1] |

| Dopamine Transporter (DAT) | Methoxetamine | >10,000 | Human | Low to negligible affinity.[1] |

| Norepinephrine Transporter (NET) | Methoxetamine | >10,000 | Human | Low to negligible affinity.[1] |

| 5-HT₂ₐ Receptor | Methoxetamine | >10,000 | Human | Low to negligible affinity.[1] |

| μ-Opioid Receptor | Methoxetamine | - | - | Insignificant affinity reported.[1] |

Table 1: Summary of Methoxetamine (MXE) Receptor and Transporter Binding Affinities.

A study assessing the binding of MXE at 56 different sites, including a wide range of neurotransmitter receptors and transporters, found that MXE displayed Kᵢ values greater than 10,000 nM for all sites except for the dizocilpine (MK-801) site of the NMDA receptor and the serotonin transporter.[1]

Structure-Activity Relationship (SAR) and Inferences for Methoxmetamine (MXM)

Methoxmetamine is the N-methyl homolog of methoxetamine (N-ethyl). In the arylcyclohexylamine class, the nature of the N-alkyl substituent can influence binding affinity. Generally, there is some flexibility in the size of the N-substituent while retaining NMDA receptor affinity. However, subtle changes can alter the potency and selectivity profile. Without direct experimental data for MXM, it is reasonable to hypothesize that it shares the primary targets of MXE, namely the NMDA receptor and SERT, though its precise affinities may differ.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the receptor binding affinities of arylcyclohexylamines like methoxetamine.

NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dizocilpine (MK-801) binding site within the NMDA receptor channel.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound at the NMDA receptor.

Materials:

-

Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

-

Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cell membranes expressing human NMDA receptors.

-

Test Compound: this compound or other arylcyclohexylamines.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801 or phencyclidine).

-

Assay Buffer: e.g., Tris-HCl buffer.

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from brain tissue or cells expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive binding assay to measure the affinity of a test compound for the serotonin transporter.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound at SERT.

Materials:

-

Radioligand: [³H]Citalopram or another high-affinity SERT radioligand.

-

Membrane Preparation: Membranes from cells stably expressing human SERT or from relevant brain regions.

-

Test Compound: this compound or other test substances.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled SERT inhibitor (e.g., fluoxetine).

-

Assay Buffer, Filtration Apparatus, and Scintillation Counter: As described for the NMDA receptor assay.

Procedure: The procedure is analogous to the NMDA receptor binding assay, with the key differences being the specific radioligand and membrane source used. The data analysis, including the calculation of IC₅₀ and Kᵢ values, follows the same principles.

Signaling Pathways

NMDA Receptor Antagonism